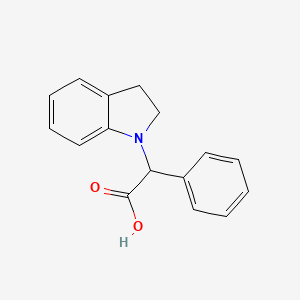

2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

2,3-Dihydroindoles, the core structure of the compound, are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . This involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .科学的研究の応用

Bacterial Catabolism of Indole-3-acetic Acid

Indole-3-acetic acid (IAA) is a structurally related compound with significant biological roles, notably as a plant growth hormone. Research on bacterial catabolism of IAA reveals the presence of gene clusters (iac and iaa) in bacteria for the degradation of IAA, highlighting its ubiquity and importance across various environments, including plants, soils, and human-associated microbiomes. This suggests potential applications in biotechnology and agriculture for 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetic acid, leveraging similar metabolic pathways (Laird, Flores, & Leveau, 2020).

Indole Derivatives and Hepatic Protection

Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, exhibit protective effects on chronic liver injuries. Given the structural similarity, this compound may have potential applications in liver health, exploiting its indole core for therapeutic benefits against hepatic conditions (Wang et al., 2016).

Antimicrobial and Bioregulatory Activities of Aromatic Compounds

Phenylcarbonic acids (PCAs), aromatic compounds related to indole derivatives, exhibit antimicrobial and bioregulatory activities, affecting both bacterial and eukaryotic cells. This suggests potential antimicrobial or modulatory applications for this compound, leveraging its aromatic structure for similar biological effects (Beloborodova et al., 2013).

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived compound, showcases the utility of carboxylic acids with functional groups for drug synthesis, emphasizing the potential of this compound in pharmaceutical development (Zhang et al., 2021).

Environmental Fate and Biodegradation of Herbicides

Research on 2,4-D herbicide, a chlorophenoxy acetic acid, provides insights into the environmental fate, behavior, and microbial degradation of such compounds. This indicates potential environmental and bioremediation applications for this compound by understanding its degradation and impact in agricultural settings (Magnoli et al., 2020).

作用機序

Target of Action

Related compounds such as di-n,1-substituted 1-(indolin-5-yl)methanamines have been identified as promising structures interacting with rcar/(pyr/pyl) receptor proteins .

Mode of Action

Similar compounds have shown strong affinity for rcar/(pyr/pyl) receptor proteins . This suggests that 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetic acid may interact with these receptors, leading to changes in cellular signaling pathways.

Biochemical Pathways

The interaction with rcar/(pyr/pyl) receptor proteins suggests that it may influence pathways related to these receptors .

Result of Action

Similar compounds have shown strong affinity for rcar/(pyr/pyl) receptor proteins , suggesting that this compound may have similar effects.

特性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16(19)15(13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h1-9,15H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMPVSJWDGPNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2807134.png)

![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2807140.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)

![3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2807142.png)

![3-Amino-6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2807143.png)